molecular formula C8H8O B127231 2-Ethenylphenol CAS No. 695-84-1

2-Ethenylphenol

Cat. No. B127231
CAS RN: 695-84-1
M. Wt: 120.15 g/mol
InChI Key: JESXATFQYMPTNL-UHFFFAOYSA-N
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Patent
US05125954

Procedure details

2-ethenyl phenol was synthesized according to the procedure of Corson et al. (J. Org. Chem., 1958, 23, 544) and silated by standard procedures. 2-t-butyldimethylsiloxy styrene (550 mg, 2.03 mmoles) was dissolved in tetrahydrofuran (4.0 mL). Exo-1-methyl-4-(1-methylethyl)-7-oxabicyclo[2.2.1]heptane-2-ol (690 mg, 4.06 mmoles) and N-bromosuccinimide were added. One drop of perchloric acid (70%) was added. The reaction was stirred for 11/2 hrs after which time a 1M solution of tetrabutylammonium fluoride in THF (2.5 mL) (any fluoride source, such as KF, NaF, CaF2, HF will suffice) was added and the solution was stirred for an hour. The reaction mixture was diluted with diethyl ether and washed with H2O. The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated. It was then chromatographed on SiO2 (10-20% Et2O/hexane) to obtain 210 mg of the desired product in about 95% purity.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
2-t-butyldimethylsiloxy styrene
Quantity
550 mg
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Four
[Compound]
Name
Exo-1-methyl-4-(1-methylethyl)-7-oxabicyclo[2.2.1]heptane-2-ol
Quantity
690 mg
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[O:1]([C:9]1[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=1[CH:11]=[CH2:12])[Si](C(C)(C)C)(C)C.BrN1C(=O)CCC1=O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[F-].[F-].[K+].[F-].[Na+].[F-].[F-].[Ca+2]>O1CCCC1.Cl(O)(=O)(=O)=O.C(OCC)C>[CH:11]([C:10]1[CH:13]=[CH:14][CH:15]=[CH:16][C:9]=1[OH:1])=[CH2:12] |f:2.3,5.6,7.8,9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[F-].[Ca+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl(=O)(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Four
Name
2-t-butyldimethylsiloxy styrene
Quantity
550 mg
Type
reactant
Smiles
O([Si](C)(C)C(C)(C)C)C1=C(C=C)C=CC=C1
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Exo-1-methyl-4-(1-methylethyl)-7-oxabicyclo[2.2.1]heptane-2-ol
Quantity
690 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Six
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-]
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
It was then chromatographed on SiO2 (10-20% Et2O/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=C(C=CC=C1)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.